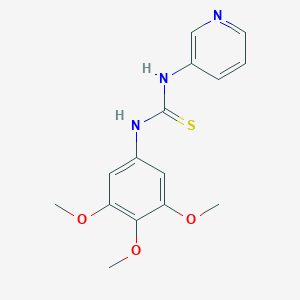

![molecular formula C21H26N4O2 B5598020 4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5598020.png)

4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazinone derivatives often involves multi-component reactions, offering a versatile approach to incorporating diverse functional groups. For example, novel piperazinone derivatives can be synthesized using malononitrile, aldehydes, and piperidine as starting materials in one-pot reactions, yielding structures confirmed by NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011). Such methodologies underscore the potential for creating complex molecules like 4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone through similar synthetic strategies.

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivatives, provide insights into the conformational and geometric aspects that could be extrapolated to our compound of interest. These structures often crystallize in the monoclinic system, with specific cell constants and space groups that can give clues about the packing, stability, and electronic properties of the compound (Z. Karczmarzyk & W. Malinka, 2004).

Chemical Reactions and Properties

Piperazine derivatives exhibit a wide range of chemical reactivity, owing to the presence of nucleophilic nitrogen atoms and the potential for various substitution reactions. For instance, the transformation of piperazinyl-linked bis(pyrimidines) under microwave irradiation demonstrates the reactive versatility and potential for generating structurally diverse derivatives from a common piperazine-containing precursor (Ahmed E. M. Mekky et al., 2021).

Physical Properties Analysis

The physical properties of piperazinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. While specific data for 4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone may not be directly available, insights can be drawn from related compounds. For example, the detailed crystallographic analysis offers valuable information on the physical characteristics and stability of these molecules (Z. Karczmarzyk & W. Malinka, 2004).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and the potential for forming hydrogen bonds, are influenced by the piperazinone core and substituents. Studies on similar compounds provide a foundation for understanding the chemical behavior of piperazinone derivatives, highlighting their potential for further functionalization and application in diverse chemical contexts (Ahmed E. M. Mekky et al., 2021).

Aplicaciones Científicas De Investigación

Hydrogen Bonding in Anticonvulsant Enaminones

A study by Kubicki, Bassyouni, and Codding (2000) explored the crystal structures of anticonvulsant enaminones, including compounds with structural similarities to "4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone." The research highlighted the importance of hydrogen bonding in the stability and conformation of these compounds, which could be crucial for their biological activity as anticonvulsants. The findings contribute to understanding how modifications in chemical structure can influence therapeutic efficacy and stability of such compounds (Kubicki, Bassyouni, & Codding, 2000).

Piperazinyl Glutamate Pyridines as P2Y12 Antagonists

Research by Parlow et al. (2010) identified piperazinyl glutamate pyridines as potent P2Y12 antagonists, which are crucial for inhibiting platelet aggregation. This study's relevance lies in the structural features of the piperazinyl and pyridine components, which could be related to "4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone." Such compounds could have significant therapeutic implications, especially in cardiovascular diseases where platelet aggregation plays a key role (Parlow et al., 2010).

Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives

Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, some of which share structural motifs with "4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone." This research underscores the potential of such compounds in developing new antimicrobial agents, highlighting the role of specific functional groups and structural frameworks in antimicrobial efficacy (Bektaş et al., 2010).

Atom Economic Synthesis of Spiro-piperidin-4-ones

A study by Kumar et al. (2008) focused on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, which bear resemblance to the piperazinone core in "4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone." The research not only provides insights into efficient synthetic strategies but also opens avenues for generating structurally diverse compounds with potential biological activities (Kumar et al., 2008).

Propiedades

IUPAC Name |

4-(6-aminopyridine-3-carbonyl)-5-butyl-1-(3-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-3-4-7-18-13-24(17-8-5-6-15(2)11-17)20(26)14-25(18)21(27)16-9-10-19(22)23-12-16/h5-6,8-12,18H,3-4,7,13-14H2,1-2H3,(H2,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTZOEAFXKZSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(C(=O)CN1C(=O)C2=CN=C(C=C2)N)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)

![5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5597953.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5597971.png)

![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)

![2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597984.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)

![(1R*,2S*)-N-butyl-2-[(3-phenoxy-1-azetidinyl)carbonyl]cyclohexanecarboxamide](/img/structure/B5598008.png)

![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)

![benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5598034.png)

![6-(4-chlorophenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5598039.png)

![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5598046.png)